Technical Monograph: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10
Technical Monograph: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10
[1][2][3][4]
Introduction
3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (also known as Dihydroferulic acid dimethyl ether-d10) is a highly specialized, stable isotope-labeled analog of the bioactive metabolite 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3][4][5]
In the context of drug metabolism and pharmacokinetics (DMPK), the non-deuterated parent compound is a significant metabolite derived from the breakdown of dietary polyphenols (such as ferulic acid and caffeic acid) by colonic microbiota. It has also gained attention in pharmaceutical research for its potential to induce
The d10 variant serves as a critical Internal Standard (IS) in bioanalytical assays. By incorporating ten deuterium atoms, this compound exhibits a distinct mass shift (+10 Da) compared to the analyte, allowing for precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without interference from the endogenous metabolite.
Chemical Identity & Physicochemical Properties[9][10][11][12][13]
Nomenclature and Identification[12]
-
IUPAC Name: 3-[3,4-Bis(trideuteromethoxy)phenyl]-2,2,3,3-tetradeuteropropanoic acid (Typical substitution pattern for d10).
-
Common Names: Dihydroferulic acid dimethyl ether-d10; 3,4-Dimethoxyhydrocinnamic acid-d10.
-
Catalog Number (Example): HY-Y1620S (MedChemExpress).
-
Chemical Formula:
-
Molecular Weight: ~220.29 g/mol (Parent: 210.23 g/mol ).
Physicochemical Profile
While the isotopic labeling alters the mass, the physicochemical properties largely mirror the parent compound, ensuring the IS co-elutes or elutes in close proximity to the analyte during chromatography.
| Property | Description / Value |
| Appearance | White to off-white solid powder. |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol. Sparingly soluble in water (pH dependent). |
| pKa | ~4.5 (Carboxylic acid moiety). |
| LogP | ~1.6 – 1.9 (Lipophilic, retains well on C18 columns). |
| Hygroscopicity | Low, but storage in a desiccator is recommended to prevent isotopic exchange or degradation. |
Synthesis & Isotopic Purity
Synthetic Logic
The synthesis of the d10 variant typically involves a convergent approach using deuterated building blocks to ensure high isotopic incorporation (>98 atom % D). A common retrosynthetic pathway involves the condensation of 3,4-bis(trideuteromethoxy)benzaldehyde with a deuterated active methylene compound (like malonic acid-d4), followed by reduction.
DOT Diagram: Retrosynthetic Analysis
The following diagram illustrates the logical assembly of the d10 molecule from deuterated precursors.
Figure 1: Retrosynthetic logic for the construction of the d10-labeled standard. The combination of deuterated methoxy groups and a deuterated propyl chain achieves the +10 Da mass shift.
Isotopic Purity Requirements
For use as a quantitative internal standard, the material must meet strict criteria:
-
Chemical Purity: >98% (by HPLC/NMR).
-
Isotopic Enrichment: >98% deuterium incorporation.
-
Unlabeled Contribution (M+0): <0.5%. This is critical to prevent the IS from contributing a false signal to the analyte channel in MS analysis.
Applications in Drug Development (DMPK)
LC-MS/MS Internal Standard
The primary application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is to normalize variations in sample preparation and ionization efficiency during the quantification of the parent metabolite in biological matrices (plasma, urine, feces).
Experimental Protocol: Quantification Workflow
-
Stock Preparation: Dissolve 1 mg of d10-standard in 1 mL DMSO to create a 1 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute stock with 50% Methanol/Water to 1 µg/mL.
-
Sample Processing:
-
Aliquot 50 µL of plasma/bio-fluid.
-
Spike 10 µL of d10-Working Solution (IS).
-
Add 200 µL Acetonitrile (protein precipitation).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to LC vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Analyte (Parent): m/z 209.1
165.1 (Loss of ). -
IS (d10): m/z 219.2
175.2 (Corresponding loss of ).
-
-
DOT Diagram: Bioanalytical Workflow
Figure 2: Standardized workflow for using the d10-isotope as an internal standard in bioanalysis.
Metabolic Stability & Kinetic Isotope Effect (KIE)
Researchers may also use the d10 variant to study the metabolic fate of the methoxy groups. The Deuterium Kinetic Isotope Effect (DKIE) can slow down O-demethylation rates (mediated by CYP450 enzymes), helping to identify rate-limiting steps in the metabolic clearance of the compound.
Handling & Stability
-
Storage: Long-term storage at -20°C is mandatory. The compound should be kept dry and protected from light.
-
Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Aqueous dilutions should be prepared fresh daily to avoid potential ester hydrolysis or bacterial growth (though the compound acts as a weak preservative itself).
-
Safety: Treat as a potentially bioactive chemical. Use standard PPE (gloves, lab coat, eye protection). The parent compound is a known skin and eye irritant.
References
-
National Institute of Standards and Technology (NIST). 3-(3,4-Dimethoxyphenyl)propanoic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
